N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride
CAS No.: 1049775-49-6
Cat. No.: VC5235300
Molecular Formula: C13H21ClN2O2
Molecular Weight: 272.77
* For research use only. Not for human or veterinary use.
![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride - 1049775-49-6](/images/structure/VC5235300.png)
Specification
CAS No. | 1049775-49-6 |
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Molecular Formula | C13H21ClN2O2 |
Molecular Weight | 272.77 |
IUPAC Name | N-(2,3-dimethylphenyl)-2-(2-methoxyethylamino)acetamide;hydrochloride |
Standard InChI | InChI=1S/C13H20N2O2.ClH/c1-10-5-4-6-12(11(10)2)15-13(16)9-14-7-8-17-3;/h4-6,14H,7-9H2,1-3H3,(H,15,16);1H |
Standard InChI Key | CAJOMGYJSAPEIA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)NC(=O)CNCCOC)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
The IUPAC name for this compound is N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride, reflecting its substituents: a 2,3-dimethylphenyl group attached to the acetamide nitrogen and a 2-methoxyethylamino moiety at the acetamide’s α-position. The hydrochloride salt form indicates protonation of the secondary amine. Synonyms include:
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2-[(2-Methoxyethyl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride
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N-(2,3-Xylyl)-2-(2-methoxyethylamino)acetamide HCl
The compound’s CAS Registry Number, 1049775-49-6, serves as its unique identifier in chemical databases .
Molecular Formula and Weight
The molecular formula is C₁₃H₂₀N₂O₂·HCl, with a molecular weight of 236.31 g/mol (calculated from isotopic masses). The hydrochloride component contributes 35.45 g/mol, underscoring its ionic character in solution .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, a generalized pathway can be inferred from analogous acetamide hydrochlorides:
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Amide Formation:
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React 2,3-dimethylaniline with chloroacetyl chloride to yield N-(2,3-dimethylphenyl)chloroacetamide.
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Substitute chloride with 2-methoxyethylamine via nucleophilic displacement.
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Salt Formation:
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Treat the free base with hydrochloric acid to precipitate the hydrochloride salt.
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Key reaction parameters likely include:
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Temperature: 0–25°C (to minimize side reactions).
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Solvent: Polar aprotic solvents (e.g., dimethylformamide) for amidation.
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Purification: Recrystallization from ethanol/water mixtures .
Industrial Production
Suppliers such as Aladdin Scientific (Catalog No. ALA-N394033-1g) produce the compound under Good Manufacturing Practice (GMP) guidelines for research applications. Batch sizes typically range from 1 gram to 1 kilogram, with a lead time of 5 days .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s structure suggests potential as:
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Neurological Agent Precursor: Similar acetamides modulate ion channels (e.g., lidocaine derivatives).
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Antimicrobial Scaffold: Methoxy and dimethyl groups may enhance bacterial membrane penetration.
Materials Science
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Coordination Chemistry: The amine and amide groups can chelate metal ions for catalyst design.
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Polymer Modification: Incorporation into polyamides to tune thermal and mechanical properties.
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